4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide
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Overview
Description
4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have been found to have various biological activities, indicating that they can have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, it interacts with microtubule affinity-regulating kinase 4 (MARK4), influencing microtubule dynamics and cellular architecture .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells, particularly in MCF-7 and HCT-116 cell lines, by altering cell cycle progression and promoting cell death . The compound also affects cell signaling pathways, including the NF-κB inflammatory pathway, which plays a role in immune response and inflammation . Furthermore, it influences gene expression and cellular metabolism, contributing to its anticancer and anti-inflammatory effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2 and MARK4, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to changes in cell cycle progression and microtubule dynamics. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and continuous disruption of cell cycle progression . In vivo studies indicate that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and anti-inflammatory activities without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . Once inside the cells, it binds to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . It also accumulates in the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments, enhancing its therapeutic potential .
Preparation Methods
The synthesis of 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The thiophene-2-carboxamide moiety is then introduced through a coupling reaction. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[1,5-a]pyrimidine ring, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It may be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP)
- Pyrazolo[3,4-d]pyrimidine derivatives
Compared to these compounds, 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide exhibits unique properties due to the presence of the thiophene-2-carboxamide moiety, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4OS/c1-7-2-9(22-6-7)12(21)18-8-4-17-11-3-10(13(14,15)16)19-20(11)5-8/h2-6H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPNOIAAQOSFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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